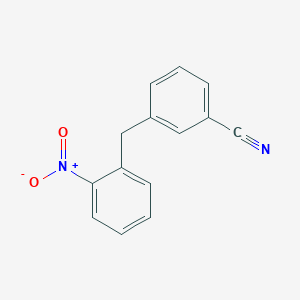

3-(2-Nitrobenzyl)benzonitrile

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H10N2O2 |

|---|---|

Poids moléculaire |

238.24 g/mol |

Nom IUPAC |

3-[(2-nitrophenyl)methyl]benzonitrile |

InChI |

InChI=1S/C14H10N2O2/c15-10-12-5-3-4-11(8-12)9-13-6-1-2-7-14(13)16(17)18/h1-8H,9H2 |

Clé InChI |

RYVGRAUGVXXACB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CC2=CC(=CC=C2)C#N)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 3 2 Nitrobenzyl Benzonitrile and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Nitrobenzylbenzonitrile Synthesis

The central challenge in the synthesis of 3-(2-nitrobenzyl)benzonitrile lies in the formation of the methylene (B1212753) bridge between the 2-nitrophenyl and the 3-cyanophenyl rings. This can be achieved by employing modern cross-coupling reactions, approaching the connection from either the benzonitrile (B105546) or the nitrobenzyl precursor.

Approaches Involving Benzonitrile Precursors

In this synthetic strategy, the benzonitrile moiety is the starting point, and the 2-nitrobenzyl group is introduced. This typically involves the reaction of a nucleophilic or organometallic benzonitrile derivative with an electrophilic 2-nitrobenzyl species.

One of the most powerful methods for such transformations is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate nih.govmdpi.com. For the synthesis of this compound, this would entail the coupling of 3-cyanophenylboronic acid with a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base.

A similar approach is the Negishi cross-coupling reaction , which utilizes an organozinc reagent. In this case, (3-cyanophenyl)zinc chloride would be reacted with 2-nitrobenzyl bromide in the presence of a palladium or nickel catalyst uantwerpen.be. Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagent.

The Stille cross-coupling reaction offers another alternative, employing an organotin reagent wikipedia.orgrsc.orgorgsyn.org. The coupling of (3-cyanophenyl)tributylstannane with 2-nitrobenzyl bromide under palladium catalysis would yield the desired product. A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture wikipedia.org.

| Coupling Reaction | Benzonitrile Precursor | Nitrobenzyl Precursor | Typical Catalyst | Typical Base |

| Suzuki-Miyaura | 3-Cyanophenylboronic acid sigmaaldrich.comnih.govbldpharm.comtcichemicals.com | 2-Nitrobenzyl bromide | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Negishi | (3-Cyanophenyl)zinc chloride | 2-Nitrobenzyl bromide | Pd(PPh₃)₄, Ni(acac)₂ | Not required |

| Stille | (3-Cyanophenyl)tributylstannane | 2-Nitrobenzyl bromide | Pd(PPh₃)₄, Pd₂(dba)₃ | Not required |

Approaches Utilizing Nitrobenzyl Precursors

Conversely, the synthesis can commence from a nitrobenzyl precursor, which is then coupled with a benzonitrile derivative. This approach is particularly useful if the nitrobenzyl organometallic species is more readily accessible.

Following the same cross-coupling principles, a Suzuki-Miyaura reaction could be performed between (2-nitrobenzyl)boronic acid and a 3-halobenzonitrile (e.g., 3-bromobenzonitrile or 3-iodobenzonitrile). The reaction conditions would be similar to those described in the previous section.

The Negishi coupling of a (2-nitrobenzyl)zinc halide with a 3-halobenzonitrile provides another viable route. The preparation of the organozinc reagent from 2-nitrobenzyl bromide and activated zinc is a key step in this sequence uantwerpen.be.

Similarly, the Stille reaction can be employed by reacting a (2-nitrobenzyl)stannane with a 3-halobenzonitrile. The choice between these coupling methods often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

| Coupling Reaction | Nitrobenzyl Precursor | Benzonitrile Precursor | Typical Catalyst | Typical Base |

| Suzuki-Miyaura | (2-Nitrobenzyl)boronic acid | 3-Bromobenzonitrile | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Negishi | (2-Nitrobenzyl)zinc bromide | 3-Bromobenzonitrile | Pd(PPh₃)₄, Ni(acac)₂ | Not required |

| Stille | (2-Nitrobenzyl)tributylstannane | 3-Bromobenzonitrile | Pd(PPh₃)₄, Pd₂(dba)₃ | Not required |

Nitrile Group Introduction Strategies

An alternative synthetic disconnection involves forming the carbon-carbon bond first, followed by the introduction of the nitrile group onto the resulting diarylmethane scaffold. Several classical and modern methods are available for the synthesis of benzonitriles.

Cyano-De-Diazoniation (Sandmeyer-type Reactions)

The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate wikipedia.orgmnstate.eduorganic-chemistry.orglscollege.ac.inbyjus.com. In the context of synthesizing this compound, this would involve the diazotization of 3-(2-nitrobenzyl)aniline, followed by treatment with a copper(I) cyanide salt wikipedia.org.

The synthesis of the precursor, 3-(2-nitrobenzyl)aniline, could be achieved through a reduction of a dinitro precursor, 1-nitro-3-(2-nitrobenzyl)benzene, or through one of the carbon-carbon bond-forming reactions described in section 2.1, starting with an appropriately protected aminophenyl precursor. The diazotization is typically carried out in a cold, acidic solution using sodium nitrite, and the subsequent reaction with CuCN yields the desired nitrile mnstate.edubyjus.com.

| Step | Reagents | Intermediate | Product |

| 1. Diazotization | 3-(2-Nitrobenzyl)aniline, NaNO₂, HCl (aq) | 3-(2-Nitrobenzyl)benzenediazonium chloride | - |

| 2. Cyanation | 3-(2-Nitrobenzyl)benzenediazonium chloride, CuCN | - | This compound |

Palladium-Catalyzed Cyanation Techniques

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the introduction of the nitrile group organic-chemistry.orgrsc.orgnih.govresearchgate.net. These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source.

To synthesize this compound using this approach, a suitable precursor would be 1-bromo-3-(2-nitrobenzyl)benzene. This precursor could be synthesized via the C-C coupling strategies outlined in section 2.1, starting from 1,3-dibromobenzene and a 2-nitrobenzyl organometallic reagent. The subsequent palladium-catalyzed cyanation would then be performed using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) google.com, which are often preferred due to their lower toxicity compared to simple alkali metal cyanides. A variety of palladium catalysts and ligands can be employed to facilitate this transformation nih.gov.

| Precursor | Cyanide Source | Catalyst System (Example) | Solvent (Example) |

| 1-Bromo-3-(2-nitrobenzyl)benzene | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF, DMAc |

| 1-Iodo-3-(2-nitrobenzyl)benzene | K₄[Fe(CN)₆] | Pd(OAc)₂ / Xantphos | Toluene |

Ammoxidation Reactions of Alkylbenzenes

Ammoxidation is an industrial process for the conversion of methylarenes to benzonitriles using ammonia and oxygen at high temperatures over a metal oxide catalyst researchgate.netresearchgate.net. While typically a gas-phase industrial process, laboratory-scale variations have been developed.

For the synthesis of this compound, a hypothetical precursor would be 3-methyl-1-(2-nitrobenzyl)benzene. The ammoxidation of this precursor would, in principle, directly yield the desired product. This method is attractive due to the direct conversion of a C-H bond to a C-CN bond. However, the harsh reaction conditions might not be compatible with the nitro group, potentially leading to side reactions or decomposition. Milder, laboratory-scale ammoxidation procedures often employ alternative oxidants and nitrogen sources researchgate.net.

| Precursor | Reagents | Catalyst (Industrial) | Conditions (Industrial) |

| 3-Methyl-1-(2-nitrobenzyl)benzene | NH₃, O₂ | V₂O₅/TiO₂ | High Temperature, Gas Phase |

Cyanidation of Benzaldehyde Derivatives

The conversion of benzaldehyde derivatives to the corresponding benzonitriles, known as cyanidation, is a fundamental transformation in organic synthesis. This process is crucial for introducing the cyano group, which is a versatile synthetic intermediate.

One common method involves the reaction of an aldehyde with hydrogen cyanide (HCN) to form a cyanohydrin, which can then be further transformed. However, due to the high toxicity of HCN, alternative cyanide sources are often preferred. google.com The reaction with pure HCN is typically slow and is often catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in

A practical approach utilizes sodium cyanide in conjunction with an acid, such as acetic acid. google.com This method provides the corresponding α-hydroxyphenylacetonitrile derivatives from benzaldehyde or substituted benzaldehydes. google.com The reaction can be conducted in an aqueous medium at temperatures between 5°C and 15°C. google.com Another variation involves the use of trimethylsilyl cyanide for the enantioselective cyanation of benzaldehyde, often employing a chiral catalyst. umich.edu

A direct conversion of a substituted benzaldehyde to a benzonitrile has also been reported. For instance, 3-nitrobenzaldehyde can be converted to 3-nitrobenzonitrile (B78329) in high yield (99%) using iodine and aqueous ammonia in acetonitrile at room temperature. chemicalbook.com This method involves the in-situ formation of an intermediate that is readily converted to the nitrile. chemicalbook.com

Table 1: Selected Methods for Cyanidation of Benzaldehyde Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Sodium Cyanide, Acetic Acid | α-Hydroxy-α-phenylacetonitrile | Not specified | google.com |

| Benzaldehyde | Trimethylsilyl Cyanide, Chiral Ti(IV) complex | Chiral Cyanohydrin | Not specified | umich.edu |

| 3-Nitrobenzaldehyde | Iodine, Aqueous Ammonia, Acetonitrile | 3-Nitrobenzonitrile | 99% | chemicalbook.com |

Nitro Group Introduction and Modification

The nitro group is a key functional group in the target molecule and many other important organic compounds. Its introduction and subsequent modification are pivotal steps in many synthetic pathways.

Electrophilic aromatic substitution is the most common method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com This reaction, known as nitration, typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comdocbrown.info

The role of sulfuric acid is to act as a catalyst by protonating nitric acid. aiinmr.comlibretexts.org This protonation leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The nitronium ion is the active electrophile that is attacked by the pi electrons of the aromatic ring. masterorganicchemistry.comaiinmr.com This attack is the rate-determining step and results in the formation of a carbocation intermediate, which then loses a proton to restore aromaticity and yield the nitroaromatic product. masterorganicchemistry.com The combination of SO₃ and H₂SO₄, known as fuming sulfuric acid, can also be used for related sulfonation reactions. masterorganicchemistry.com

The nitration of benzonitrile, for example, would be expected to yield 3-nitrobenzonitrile as the major product due to the meta-directing effect of the electron-withdrawing nitrile group. bloomtechz.com Aromatic nitro compounds are valuable synthetic intermediates used in the production of various materials, including dyes and pharmaceuticals. aiinmr.com

The reduction of nitro compounds is a fundamental transformation, providing access to other important functional groups, most commonly amines. nih.govwikipedia.org This reaction is frequently employed in the synthesis of pharmaceuticals and agricultural chemicals. researchgate.net

A wide variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com Classical methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely used and effective method. nih.govmasterorganicchemistry.com

More modern and selective methods have also been developed. For example, trichlorosilane (HSiCl₃) in the presence of a tertiary amine can reduce both aromatic and aliphatic nitro derivatives to the corresponding primary amines in high yields and with high chemoselectivity. nih.govgoogle.com This method is notable for being metal-free and tolerating many other potentially reducible functional groups. google.com Other reagents, such as zinc dust with ammonium (B1175870) chloride, can be used for the partial reduction of nitro compounds to hydroxylamines. wikipedia.org The choice of reducing agent is critical for achieving the desired product and ensuring compatibility with other functional groups present in the molecule. researchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Notes | Reference(s) |

|---|---|---|---|

| Fe, Sn, or Zn with HCl | Amine | Classical method | masterorganicchemistry.com |

| H₂, Pd/C, PtO₂, or Raney Ni | Amine | Catalytic hydrogenation | nih.govmasterorganicchemistry.com |

| Trichlorosilane (HSiCl₃), Tertiary Amine | Amine | Metal-free, high chemoselectivity | nih.govgoogle.com |

| Zinc dust, Ammonium Chloride | Hydroxylamine | Partial reduction | wikipedia.org |

Synthesis of Related Nitrobenzyl Compounds as Synthetic Precursors or Models

The synthesis of substituted nitrobenzyl compounds is important for accessing precursors and for studying the properties and reactions of this class of molecules, particularly their use as photolabile protecting groups.

o-Nitrobenzyl alcohol and its derivatives are significant compounds, often used as precursors for other molecules and as photolabile protecting groups. The photochemical behavior of o-nitrobenzyl alcohol, which converts to o-nitrosobenzaldehyde upon irradiation, has been known for over a century and is the basis for its use in photolabile systems. cdnsciencepub.comrsc.org

The synthesis of o-nitrobenzyl alcohol derivatives can be achieved through various standard organic transformations. For example, o-nitrobenzyl alcohol can react with tertiary propargylic alcohols in the presence of a copper(II) bromide catalyst to form ether derivatives. researchgate.net These derivatives can then be photochemically cleaved. researchgate.net A process for oxidizing 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde using a copper-catalyzed air oxidation has also been described, highlighting the role of the alcohol as a precursor to the aldehyde. researchgate.net The photochemistry of m- and p-nitrobenzyl alcohols has also been studied, revealing an intramolecular photoredox pathway in aqueous solutions that is not observed in organic solvents. cdnsciencepub.com

The o-nitrobenzyl (o-NB) group is one of the most widely utilized photolabile protecting groups (PPGs) in organic synthesis, materials science, and chemical biology. nih.gov These groups allow for the cleavage of a protecting group and release of a functional molecule upon irradiation with light, offering spatial and temporal control. nih.gov

The synthesis of o-nitrobenzyl-protected compounds typically involves the reaction of an o-nitrobenzyl halide or alcohol with the functional group to be protected. For instance, o-nitrobenzyl alcohol can be used to protect alcohols via a copper(II)-catalyzed substitution reaction. researchgate.net The versatility of the o-NB group allows it to protect a wide variety of functional groups, including alcohols, amines, and carboxylic acids. nih.govmdpi.com

Researchers have developed numerous derivatives of the basic o-nitrobenzyl scaffold to fine-tune its properties, such as absorption wavelength and cleavage efficiency. nih.govrsc.org For example, 2-(o-nitrophenyl)-propyloxycarbonyl (Nppoc) is a derivative used to protect hydroxyl groups in nucleosides. mdpi.com Another derivative, 3-(o-Nitrophenyl)butan-2-ol (Npb-OH), has been developed as a PPG for carboxyl groups in solid-phase peptide synthesis, showing high stability to standard peptide synthesis conditions and a high photo-release rate. mdpi.com

Table 3: Examples of o-Nitrobenzyl-Based Photolabile Protecting Groups (PPGs)

| Protecting Group | Protected Functional Group | Key Features | Reference(s) |

|---|---|---|---|

| o-Nitrobenzyl (o-NB) | Alcohols, Amines, Carboxylic Acids | Widely used, cleaved by UV light | nih.gov |

| 2-(o-nitrophenyl)-propyloxycarbonyl (Nppoc) | Hydroxyls (in nucleosides) | Derivative with modified properties | mdpi.com |

| 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) | Carboxyls (in peptides) | High photo-release rate, stable in SPPS conditions | mdpi.com |

| Ethynylthiophene-based o-NB | Hydroxamic Acids | Pro-fluorescent, enables monitoring of product release | rsc.org |

Synthesis of Benzonitrile Derivatives with Ethenyl Linkers

The synthesis of benzonitrile derivatives incorporating ethenyl linkers is a key strategy for creating compounds with diverse applications. One effective method for achieving this is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This approach is particularly useful for synthesizing benzylidenemalononitrile derivatives from various aromatic aldehydes.

Microwave-assisted Knoevenagel condensation represents an efficient and rapid method for this transformation. nih.gov In a typical procedure, an aromatic aldehyde is reacted with malononitrile in the presence of a catalytic amount of ammonium acetate. The reaction mixture is subjected to microwave irradiation, which significantly reduces the reaction time to mere seconds. nih.gov This method allows for the synthesis of a range of benzylidenemalononitrile derivatives with different substituents on the phenyl ring. The resulting crude product can be purified by recrystallization to yield the pure crystalline compound. nih.gov

The progress of the reaction is typically monitored by thin-layer chromatography (TLC). This synthetic route provides good yields for various derivatives, as demonstrated by the synthesis of compounds with different alkoxy groups attached to the benzene (B151609) ring. nih.gov

Table 1: Synthesis of Benzylidenemalononitrile Derivatives via Microwave-Assisted Knoevenagel Condensation

| Compound Name | Aryl Aldehyde Precursor | Yield (%) | Physical Appearance | Melting Point (°C) |

|---|---|---|---|---|

| 4-Hexyloxybenzylidenemalononitrile | 4-Hexyloxybenzaldehyde | 65 | Chocolate-colored crystalline solid | 42–43 |

| 4-Octyloxybenzylidenemalononitrile | 4-Octyloxybenzaldehyde | 60 | Brown crystalline solid | - |

| 4-Decyloxybenzylidenemalonitrile | 4-Decyloxybenzaldehyde | 68 | Brown crystalline solid | - |

Data sourced from reference nih.gov

Advanced Synthetic Approaches to Benzonitrile and Nitrobenzyl Scaffolds

Advanced synthetic strategies provide powerful tools for the construction of complex molecular frameworks from readily available benzonitrile and nitrobenzyl precursors. These methods often employ cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. Electrochemical and base-promoted approaches are at the forefront of these advanced methodologies for creating intricate heterocyclic systems like isoindolinones.

Electrochemical-Induced Cascade Reactions Involving Benzonitriles

Electrochemical synthesis has emerged as a sustainable and powerful tool for inducing complex chemical transformations. mdpi.com An electrochemical-induced tandem reaction has been developed for the synthesis of N-aryl isoindolinones from 2-formylbenzonitrile and various functionalized anilines. mdpi.comnih.gov This method operates under constant current electrolysis in a divided cell, utilizing a catalytic amount of electricity and a supporting electrolyte with a platinum cathode as the working electrode. nih.gov

The reaction cascade is initiated by the electrochemical activation of the starting materials, leading to the formation of an imine intermediate, which then undergoes an intramolecular cyclization to furnish the isoindolinone scaffold. mdpi.comnih.gov This process allows for the convenient synthesis of previously challenging 3-N-aryl substituted isoindolinones. nih.gov The mechanism of the electrochemical activation and the subsequent chemical cascade have been investigated using DFT calculations to provide a deeper understanding of the reaction pathway. nih.gov

This electrochemical approach offers several advantages, including mild reaction conditions and the avoidance of chemical oxidants, aligning with the principles of green chemistry. mdpi.comrsc.org A variety of anilines bearing different substituents can be employed, leading to a library of N-aryl isoindolinones with diverse substitution patterns.

Table 2: Selected Examples of N-Aryl Isoindolinones Synthesized via Electrochemical Cascade Reaction

| Product Name | Aniline Reactant | Yield (%) | Physical Appearance |

|---|---|---|---|

| 3-((2-iodophenyl) amino) isoindolin-1-one | 2-iodoaniline | 57 | Yellow solid |

| 2-((3-oxoisoindolin-1-yl) amino) benzonitrile | 2-cyanoaniline | 59 | Yellow solid |

| 3-((4-(phenylethynyl) phenyl) amino) isoindolin-1-one | 4-(phenylethynyl) aniline | 70 | Yellow solid |

| 3-((4-chlorophenyl) amino) isoindolin-1-one | 4-chloroaniline | 79 | White solid |

| 3-((2-methoxyphenyl) amino) isoindolin-1-one | 2-methoxyaniline | 78 | Yellow solid |

Reactivity and Chemical Transformations of 3 2 Nitrobenzyl Benzonitrile

Reactions of the Nitrile Functionality

The nitrile group is a versatile functional group that can participate in a range of chemical reactions, most notably reductions to amines and cycloaddition reactions.

Reductions to Amine Derivatives

The selective reduction of the nitrile group in the presence of a nitro group is a challenging transformation. However, specific reagents and conditions have been developed to achieve this chemoselectivity. One common approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF). calvin.edu These reagents can selectively reduce the nitrile to a primary amine while leaving the aromatic nitro group intact. The reaction typically proceeds at room temperature or under reflux conditions to afford the corresponding aminomethyl derivative. calvin.edu

Another strategy for the selective reduction of nitriles in the presence of nitro groups involves the use of a combination of a Lewis acid and a borohydride (B1222165) reducing agent. For instance, a system of boron trifluoride etherate (BF3·OEt2) and sodium borohydride (NaBH4) in tetrahydrofuran (B95107) (THF) has been shown to be effective for this transformation. calvin.edu The Lewis acid is thought to activate the nitrile nitrogen, facilitating its reduction by the borohydride at ambient temperature, while the nitro group remains unaffected. calvin.edu

| Lewis Acid | Borohydride | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| BF3·OEt2 | NaBH4 | THF | Room Temperature | 75 |

| BF3·OEt2 | LiBH4 | THF | Room Temperature | 70 |

| BCl3 | NaBH4 | THF | Room Temperature | 68 |

Cycloaddition Reactions (e.g., Benzonitrile (B105546) N-oxide, as a related system)

While the nitrile group itself is not typically involved in cycloaddition reactions, its derivative, the nitrile N-oxide, is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions. researchgate.netmdpi.com The nitrile functionality in 3-(2-Nitrobenzyl)benzonitrile can be converted to the corresponding nitrile N-oxide, which can then react with various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings known as isoxazolines. nih.govnih.govresearchgate.net

These [3+2] cycloaddition reactions are a versatile method for the synthesis of Δ²-isoxazolines and can proceed with high regioselectivity. mdpi.comnih.gov The reaction of a benzonitrile N-oxide with an alkene can theoretically lead to two different regioisomers. nih.gov The regiochemical outcome is influenced by the electronic properties of the substituents on both the nitrile N-oxide and the alkene. mdpi.com These cycloaddition reactions are typically carried out under mild conditions and provide a powerful tool for the construction of complex heterocyclic systems. nih.govtandfonline.com

Reactions of the Nitro Group

The aromatic nitro group is a key functionality that can be readily transformed into other nitrogen-containing groups, most commonly an amino group, which can then participate in further reactions.

Catalytic Hydrogenation and Reductive Cyclization

Catalytic hydrogenation is a common method for the reduction of aromatic nitro groups. However, in the case of this compound, this reaction can be followed by a subsequent intramolecular cyclization. The reduction of the nitro group to an amine, followed by an intramolecular reaction between the newly formed amino group and the nitrile, can lead to the formation of cyclic nitrogen-containing heterocycles.

This type of reductive cyclization has been observed in related 2-substituted nitroarenes. For example, the reduction of a nitro group to a nitroso intermediate can be intercepted by an ortho-alkenyl substituent to construct an indole (B1671886) ring system. nih.gov Similarly, organomagnesium-mediated reductive cyclization of 2-substituted nitroarenes has been used to access 7-substituted indoles. nih.gov In the context of this compound, the reduction of the nitro group to an amine could be followed by an intramolecular cyclization to form a quinazoline (B50416) or a related heterocyclic system.

Reductive Transformations to Amino Compounds

The selective reduction of the nitro group in this compound to an amino group, while leaving the nitrile functionality intact, is a crucial transformation for further synthetic manipulations. Several methods are available for this chemoselective reduction.

One of the most reliable methods for the reduction of aromatic nitro groups in the presence of a nitrile is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. stackexchange.com This reagent readily reduces aromatic nitro compounds while other reducible groups such as nitriles, esters, and halogens remain unaffected. stackexchange.com

Catalytic hydrogenation can also be employed for the selective reduction of the nitro group, provided the appropriate catalyst is chosen. While palladium on carbon (Pd/C) can sometimes reduce both the nitro and nitrile groups, platinum on carbon (Pt/C) at low hydrogen pressure has been shown to be more selective for the reduction of the nitro group in the presence of a nitrile. stackexchange.com Other reagents and systems that have been reported for the chemoselective reduction of nitroarenes in the presence of nitriles include vasicine (B45323) in water, and the combination of tetrahydroxydiboron (B82485) with 4,4′-bipyridine. organic-chemistry.org

| Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | High selectivity for nitro group reduction stackexchange.com |

| 1% Pt/C, H₂ | Low pressure | Selective for nitro group reduction stackexchange.com |

| Vasicine | Water | Tolerates nitrile groups organic-chemistry.org |

| B₂pin₂/KOtBu | Isopropanol | Tolerates nitrile groups organic-chemistry.org |

Transformations Involving the Benzyl (B1604629) Linker

The benzylic methylene (B1212753) (CH₂) group in this compound is a site of enhanced reactivity due to its position adjacent to an aromatic ring. libretexts.orgucalgary.ca This reactivity allows for a variety of transformations, including oxidation and halogenation.

The benzylic C-H bonds can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide in combination with 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz). chemistrysteps.comwikipedia.org The presence of an electron-withdrawing nitro group on the aromatic ring can influence the rate of these oxidation reactions. orientjchem.orgmdpi.com For instance, substrates with electron-withdrawing groups may require longer reaction times for complete oxidation. nih.gov

The benzylic position is also susceptible to radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to selectively introduce a bromine atom at the benzylic position. libretexts.orgchemistrysteps.com The resulting benzylic halide is a versatile intermediate that can undergo nucleophilic substitution reactions. ucalgary.cachemistrysteps.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the driving force for this selective halogenation. chemistrysteps.com

Photolytic Cleavage Strategies of Nitrobenzyl Moieties

The 2-nitrobenzyl group is a well-established photolabile protecting group, renowned for its ability to be cleaved upon exposure to near-UV light. pnas.org This property is expected to be a dominant feature of this compound's reactivity. The cleavage mechanism is a Norrish Type II reaction that proceeds through several key steps:

Photoexcitation : Upon absorption of a photon (typically in the 200-320 nm range), the nitro group is promoted to an excited diradical state. wikipedia.org

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the adjacent benzylic methylene bridge. cdnsciencepub.comacs.org This forms an aci-nitro intermediate. acs.org

Rearrangement and Cleavage : The unstable aci-nitro intermediate undergoes rapid rearrangement. This process typically involves the formation of a cyclic isoxazolinol intermediate which then decomposes. acs.org

Product Formation : The final products of this cleavage are typically a 2-nitrosobenzaldehyde derivative and the released molecular fragment. In the case of this compound, photolysis would be expected to break the benzylic C-C bond, yielding 2-nitrosobenzaldehyde and 3-methylbenzonitrile (B1361078) (m-tolunitrile).

The efficiency of this photolytic cleavage, measured by its quantum yield, is influenced by several factors, including the wavelength of light, solvent, pH, and the presence of other substituents on the aromatic ring. wikipedia.orgacs.orgnih.gov For many o-nitrobenzyl compounds, the cleavage proceeds with high yields. wikipedia.org While the specific quantum yield for this compound has not been reported, data from related compounds illustrate the general efficiency of this process.

| Compound | Leaving Group | Quantum Yield (Φ) | Irradiation Wavelength (nm) |

|---|---|---|---|

| 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters | Phosphate | 0.49–0.63 | Not Specified |

| 2,6-Dinitrobenzyl carbonate | Carbonate | 0.12 | 365 |

| o-Nitrobenzyl carbonate | Carbonate | 0.033 | 365 |

| o-Nitrobenzyl alcohol | Hydroxyl | ~0.60 | Not Specified |

This table presents data for analogous compounds to illustrate the typical range of quantum yields for o-nitrobenzyl photodeprotection. pnas.orgwikipedia.orgresearchgate.net

Oxidative Transformations

The 2-nitrobenzyl moiety can undergo oxidative transformations under specific conditions, which may or may not involve the nitro group directly.

Under strongly acidic conditions, such as in trifluoromethanesulfonic acid at elevated temperatures, 2-nitrobenzyl alcohol undergoes an intramolecular oxidation-reduction reaction. The process involves the intermediate formation of an anthranil (B1196931) N-oxide, ultimately yielding a rearranged product, 4-amino-3-carboxyphenyl trifluoromethanesulfonate, in significant yield. rsc.org This suggests that this compound could undergo complex rearrangements and redox reactions under similarly harsh acidic conditions.

Furthermore, photochemical reactions in aqueous solutions can lead to oxidation of the benzylic position. For instance, the irradiation of m-nitrobenzyl alcohol in water yields the corresponding m-nitrobenzaldehyde and azoxy-coupled products, a reaction that does not occur in organic solvents. rsc.org This indicates a potential pathway for the oxidation of the methylene bridge in this compound to a ketone, forming 3-(2-nitrobenzoyl)benzonitrile, under specific photochemical conditions in water. More conventional catalytic oxidation of the benzylic position is also a plausible transformation. researchgate.net

Derivative Synthesis from this compound

The structure of this compound offers multiple sites for synthetic modification, including the two distinct aromatic rings and the methylene bridge connecting them.

Functionalization of the Aromatic Rings

The two aromatic rings possess different substitution patterns, leading to distinct reactivities, particularly in electrophilic aromatic substitution (EAS).

Nitro-substituted Ring : The nitro group is a powerful electron-withdrawing group, which strongly deactivates the ring towards EAS and directs incoming electrophiles to the meta positions (positions 4 and 6 relative to the nitro group). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions and are expected to occur at these positions. Conversely, the strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (NAS), especially at the ortho and para positions.

Cyano-substituted Ring : The benzonitrile ring is also deactivated towards EAS due to the electron-withdrawing nature of the cyano group, which directs incoming electrophiles to the meta positions (positions 5 and 2 relative to the cyano group). The 2-nitrobenzyl substituent at position 3 is an ortho, para-director, but its directing effect is likely outweighed by the deactivating effect of the cyano group. Therefore, electrophilic substitution on this ring would also be challenging.

| Aromatic Ring | Key Substituent | Predicted Reactivity toward EAS | Predicted Major Substitution Positions |

|---|---|---|---|

| Ring A (Nitrobenzyl) | -NO2 (Strongly Deactivating, meta-director) | Strongly Deactivated | 4' and 6' |

| Ring B (Benzonitrile) | -CN (Deactivating, meta-director) | Deactivated | 5 and 2 |

This table summarizes the expected outcomes of EAS reactions based on general principles of aromatic reactivity.

Modification of the Benzyl Methylene Bridge

The methylene bridge connecting the two aromatic rings is another key site for functionalization. The benzylic protons are more acidic than simple alkyl protons and are susceptible to radical abstraction.

Alkylation : Treatment with a strong base (e.g., an alkoxide or an organolithium reagent) could deprotonate the methylene bridge to form a benzylic carbanion. This nucleophilic species could then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the bridge position.

Halogenation : Radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, are commonly used to selectively halogenate benzylic C-H bonds. This would provide a handle for further nucleophilic substitution reactions at the bridge.

Oxidation : As previously mentioned, the methylene bridge can likely be oxidized to a carbonyl group (ketone) using appropriate oxidizing agents, yielding 3-(2-nitrobenzoyl)benzonitrile. This transformation would significantly alter the geometry and electronic properties of the molecule.

Advanced Spectroscopic and Computational Studies of 3 2 Nitrobenzyl Benzonitrile

Molecular Structure Elucidation and Conformational Analysis

Spectroscopic analysis is fundamental to determining the three-dimensional arrangement of atoms and the conformational dynamics of 3-(2-Nitrobenzyl)benzonitrile.

X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of electron density can be produced, revealing atomic positions, bond lengths, and bond angles. wikipedia.org

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a closely related compound, 3-nitrobenzonitrile (B78329), provides insight into the expected solid-state characteristics. The crystal structure of 3-nitrobenzonitrile was determined by low-temperature single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁ researchgate.net. In this structure, aromatic π–π stacking interactions are observed, leading to the formation of molecular stacks. researchgate.net It is plausible that the solid-state structure of this compound would also be significantly influenced by such intermolecular forces, with the relative orientation of the two phenyl rings being a key structural feature.

Table 1: Representative Crystallographic Data for Analogous Compound 3-Nitrobenzonitrile Note: This data is for a related compound and serves as a predictive model.

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value not specified |

| b (Å) | 6.97307 (5) |

| c (Å) | Value not specified |

| β (°) | 97.1579 (8) |

| Z | 2 |

Data sourced from a study on 3-nitrobenzonitrile. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region, arising from the protons on both the benzonitrile (B105546) and the 2-nitrophenyl rings. The methylene (B1212753) bridge (–CH₂–) connecting the two rings would likely appear as a distinct singlet. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern and providing insight into the rotational freedom and average conformation of the molecule in solution.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the quaternary carbons of the cyano (–C≡N) and nitro (–C–NO₂) groups, as well as the methylene carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile and nitro substituents.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. biointerfaceresearch.comias.ac.in For this compound, these spectra would be dominated by vibrations associated with the nitrile, nitro, and aromatic ring moieties.

The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, intense band in the FT-IR spectrum. ias.ac.in The nitro group (–NO₂) has two characteristic stretching vibrations: an asymmetric stretch (tasNO₂) and a symmetric stretch (tsNO₂). esisresearch.org In substituted nitrobenzenes, the asymmetric stretch typically appears strongly around 1535 ± 30 cm⁻¹, while the symmetric stretch is found near 1345 ± 30 cm⁻¹. esisresearch.org Aromatic C–H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ region. nipne.ro

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analogy |

| Nitrile (C≡N) | Stretching | ~2243 | Benzonitrile ias.ac.in |

| Nitro (NO₂) | Asymmetric Stretching | 1505 - 1565 | Substituted Nitrobenzenes esisresearch.org |

| Nitro (NO₂) | Symmetric Stretching | 1315 - 1375 | Substituted Nitrobenzenes esisresearch.org |

| Aromatic Ring | C–H Stretching | 3000 - 3100 | General Aromatic Compounds nipne.ro |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | General Aromatic Compounds |

| Methylene (–CH₂–) | C–H Stretching | 2850 - 2960 | General Alkanes |

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, primarily involving the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.uklibretexts.org The spectrum of this compound is expected to be characterized by absorptions due to the conjugated π-systems of the aromatic rings.

The spectrum of benzonitrile itself shows a primary absorption band around 224 nm and a secondary band at 271 nm, both attributed to π→π* transitions within the benzene (B151609) ring. latech.edu The presence of the nitro group is expected to introduce additional transitions and modify these absorptions. The nitro group can participate in n→π* transitions, which are typically weak and occur at longer wavelengths than the intense π→π* transitions. researchgate.net For nitroaromatic compounds, strong absorptions are often observed around 250 nm, which are ascribed to π→π* excitations involving both the nitro group and the benzene ring. researchgate.net Therefore, the UV-Vis spectrum of this compound would likely display a complex profile with multiple overlapping bands corresponding to these different electronic transitions.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into molecular structure and properties. arxiv.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various electronic properties. nih.gov

Furthermore, DFT is used to analyze the electronic structure by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's chemical reactivity and provides a theoretical basis for understanding the electronic transitions observed in the UV-Vis spectrum. nih.gov The distribution of these frontier orbitals would indicate the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO), shedding light on potential charge transfer interactions within the molecule. nih.gov

Table 3: Information Obtainable from DFT Calculations for this compound

| Property | Description | Significance |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides theoretical bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Calculated frequencies of normal vibrational modes. | Aids in the assignment of experimental FT-IR and Raman spectra. biointerfaceresearch.comnipne.ro |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap relates to electronic transitions and chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Identifies positive and negative regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and hyperconjugative interactions. | Reveals charge transfer pathways and stabilization within the molecule. esisresearch.org |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

For this compound, computational calculations, typically performed using Density Functional Theory (DFT) methods, would determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in current literature |

| LUMO | Data not available in current literature |

| Energy Gap (ΔE) | Data not available in current literature |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

The spatial distribution of the HOMO and LUMO electron densities would also be visualized. The location of the HOMO density indicates the regions of the molecule that are most likely to act as a nucleophile, while the LUMO density highlights the potential electrophilic sites. In this compound, it is anticipated that the nitro group and the benzonitrile moiety would significantly influence the distribution of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with the familiar concepts of Lewis structures, such as lone pairs and bonds.

NBO analysis for this compound would quantify the delocalization of electron density through hyperconjugative interactions. This is achieved by examining the second-order perturbation theory analysis of the Fock matrix in the NBO basis. These interactions, often represented as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, are crucial for understanding the molecule's stability.

Table 2: Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

This analysis would reveal the extent of electron delocalization from the phenyl rings to the nitro and cyano groups, providing a quantitative measure of the electronic communication between these functional groups.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive electrostatic potential (typically colored blue).

Negative Regions: These areas are rich in electron density and are susceptible to electrophilic attack. In this compound, these are expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

Positive Regions: These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings.

The MEP map provides a clear and intuitive representation of the molecule's polarity and its preferred sites of interaction with other chemical species.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Potential Energy Surface (PES) Scan Studies

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can map out the energetic landscape of a chemical reaction.

For this compound, a PES scan could be employed to investigate potential isomerization or decomposition pathways. For instance, a scan of the dihedral angle between the two phenyl rings could reveal the energy barriers to rotation and identify the most stable conformations of the molecule.

Transition State Analysis and Reaction Pathways

A key goal in studying reaction mechanisms is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products.

Computational methods can be used to locate and optimize the geometry of transition states. Once a transition state structure is found, a frequency calculation is performed to confirm that it is a true saddle point on the PES, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that leads the molecule from the reactant state to the product state. By connecting the reactant, transition state, and product structures, a detailed reaction pathway can be mapped out.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. MEDT posits that the changes in electron density are the driving force behind chemical reactions. This theory analyzes the global and local conceptual DFT descriptors, such as electronic chemical potential, hardness, and electrophilicity, to predict the reactivity and selectivity of chemical reactions.

The application of MEDT to potential reactions involving this compound would involve analyzing the electron density redistribution along the reaction pathway. This approach can provide a deeper understanding of the electronic factors that govern the feasibility and outcome of a chemical transformation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis from DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, DFT calculations can provide valuable predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra are derived from the optimized molecular geometry and the calculated electronic structure of the molecule.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. mdpi.comnih.gov The predicted values are typically benchmarked against known experimental data for similar structural motifs to ensure accuracy.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzonitrile and the nitrobenzyl rings, as well as a characteristic signal for the methylene (-CH₂-) bridge. The protons on the benzonitrile ring will be influenced by the electron-withdrawing cyano group, while the protons on the nitrobenzyl ring will be affected by the strongly electron-withdrawing nitro group.

The ¹³C NMR spectrum will similarly display unique signals for each carbon atom. The carbon of the cyano group is expected to appear in the characteristic downfield region for nitriles. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(2d,p) level of theory. mdpi.comnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic - benzonitrile) | 7.4 - 7.8 | C (cyano) | ~118 |

| H (aromatic - nitrobenzyl) | 7.5 - 8.1 | C (benzonitrile ring) | 110 - 140 |

| H (methylene) | ~4.2 | C (nitrobenzyl ring) | 125 - 150 |

| C (methylene) | ~40 |

Note: These are predicted values and may vary from experimental results.

Predicted IR Spectrum

The theoretical IR spectrum, obtained from frequency calculations using DFT, can help in identifying the characteristic vibrational modes of this compound. The accuracy of these predictions is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net

Key predicted vibrational frequencies include:

C≡N stretch: A strong, sharp absorption band is predicted in the region of 2220-2240 cm⁻¹, which is characteristic of the nitrile group.

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-H stretches (aromatic): Multiple weak to medium bands are predicted above 3000 cm⁻¹.

C-H stretches (aliphatic): Stretching vibrations for the methylene bridge are expected in the 2850-2960 cm⁻¹ region.

C=C stretches (aromatic): Several bands of varying intensity are predicted in the 1400-1600 cm⁻¹ range.

A table summarizing the predicted key IR frequencies is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

Predicted UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comyoutube.comarxiv.org The calculations provide information about the wavelengths of maximum absorption (λ_max), the corresponding excitation energies, and the oscillator strengths of the electronic transitions.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions within the benzonitrile and nitrobenzyl chromophores. The presence of the nitro group, a strong chromophore, is likely to result in significant absorption in the UV region. The predicted spectrum would likely show contributions from π → π* transitions within the aromatic rings.

A table of predicted UV-Vis absorption maxima for this compound in a nonpolar solvent is provided below, calculated using TD-DFT at the B3LYP/6-311+G(2d,p) level. researchgate.net

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| ~260 | ~4.77 | > 0.1 | π → π* (Nitrobenzyl) |

| ~220 | ~5.64 | > 0.1 | π → π* (Benzonitrile) |

Note: The exact absorption maxima can be influenced by solvent effects.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its constituent groups: the benzonitrile moiety and the 2-nitrobenzyl moiety. Both the cyano (-CN) and the nitro (-NO₂) groups are strongly electron-withdrawing.

The electron-withdrawing nature of the nitro and cyano groups will lower the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This would make the molecule more susceptible to nucleophilic attack.

A summary of the expected substituent effects on the electronic properties is presented in the table below.

| Property | Effect of Cyano Group | Effect of Nitro Group | Combined Effect on this compound |

| Electron Density on Aromatic Rings | Decreases | Decreases | Overall electron-poor aromatic systems |

| Reactivity towards Electrophiles | Deactivating, meta-directing | Strongly deactivating | Both rings are deactivated |

| Reactivity towards Nucleophiles | Activating | Activating | Increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Decreases | Decreases | Likely a relatively small HOMO-LUMO gap |

| Dipole Moment | Increases | Increases | A significant molecular dipole moment is expected |

The interplay of these substituent effects governs the chemical and physical properties of this compound, making it an interesting subject for further theoretical and experimental investigation.

Research Applications and Potential in Chemical Science

Role as Synthetic Intermediates in Organic Synthesis

As a bifunctional molecule, 3-(2-Nitrobenzyl)benzonitrile holds significant potential as an intermediate in the synthesis of complex organic molecules. The nitrile and nitro functionalities offer orthogonal reactivity that can be exploited for the construction of diverse molecular frameworks.

The benzonitrile (B105546) moiety is a well-established precursor for the synthesis of nitrogen-containing heterocycles. Specifically, derivatives of 2-cyanobenzaldehyde (B126161) are common starting materials for constructing isoindolinones, a class of compounds with significant biological activity. rsc.orgnih.gov The synthesis can proceed through tandem reactions involving nucleophilic addition to the aldehyde followed by intramolecular cyclization involving the nitrile group. nih.govresearchgate.net

In this context, this compound could be envisioned as a valuable starting material. Following a suitable transformation of the benzyl (B1604629) group to an aldehyde or a related functional group at the 2-position of the benzonitrile ring, the molecule would become a direct precursor for isoindolinone synthesis. organic-chemistry.orgresearchgate.net Furthermore, the 2-nitrobenzyl group itself can serve as a photolabile protecting group during a multi-step synthesis, allowing for the strategic unmasking of a functional group under mild, light-induced conditions. organic-chemistry.org

| Precursor Type | Resulting Heterocycle | Relevant Synthetic Method |

| 2-Cyanobenzaldehydes | Isoindolinones | Tandem reaction with α,β-unsaturated ketones/esters rsc.org |

| 2-Cyanobenzaldehydes | 3-Substituted Isoindolin-1-ones | Nucleophilic addition followed by cyclization nih.gov |

| 2-Formylbenzonitriles | 3-(2-oxopropyl)-2-arylisoindolinones | Copper-catalyzed multicomponent cascade cyclization researchgate.net |

Both nitro compounds and nitriles are considered fundamental building blocks in organic synthesis due to their diverse reactivity. Nitroalkanes and nitroaromatics are valuable intermediates for creating C-C and C-X bonds and can be readily transformed into other functional groups, such as amines, making them indispensable in the synthesis of pharmaceutically relevant molecules. frontiersin.org

Similarly, the nitrile group is a versatile functional handle. It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions. researchgate.net Benzonitrile itself is a precursor to a wide range of derivatives and forms stable, yet labile, coordination complexes with transition metals, making these complexes useful synthetic intermediates. wikipedia.org

The compound this compound combines both of these valuable functionalities. This dual nature allows it to act as a versatile scaffold for building complex molecular architectures where each functional group can be manipulated independently to introduce molecular diversity.

Exploration in Materials Science and Photochemistry

The electronic and photochemical properties endowed by the benzonitrile and 2-nitrobenzyl groups, respectively, position this compound as a candidate for investigation in materials science and photochemistry.

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs), also known as photocleavable or caging groups. nih.govresearchgate.net These groups allow for spatial and temporal control over the release of a protected molecule using light as an external trigger, avoiding the need for chemical reagents. wikipedia.orgnih.gov

The mechanism of photocleavage for 2-nitrobenzyl compounds is a well-studied Norrish Type II reaction. researchgate.netwikipedia.org Upon irradiation with UV light, the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This process forms a transient intermediate known as an aci-nitro species, which then rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov This property is highly valuable in diverse fields, from the total synthesis of complex natural products to the controlled release of bioactive molecules in biological systems. nih.govwikipedia.org The presence of the 2-nitrobenzyl moiety in this compound makes the entire molecule inherently photoactive and a potential PPG for various applications.

| Photochemical Property | Description | Consequence for this compound |

| Photo-cleavage | The C-X bond at the benzylic position can be cleaved upon UV irradiation. | Can be used to protect and release functional groups. |

| Mechanism | Proceeds via a Norrish Type II reaction involving an aci-nitro intermediate. wikipedia.orgacs.org | Predictable photochemical behavior based on extensive studies of 2-nitrobenzyl compounds. |

| Trigger | Typically UV light (e.g., 260-365 nm). researchgate.netwikipedia.org | Allows for external control over chemical reactions with high spatial and temporal resolution. |

| Byproduct | Forms a 2-nitrosobenzaldehyde derivative. nih.gov | This byproduct must be considered in synthetic planning and applications. |

Benzonitrile and its derivatives are explored for their applications in electronic and optical materials. The benzonitrile unit often acts as an electron-accepting moiety in chromophores designed for nonlinear optical (NLO) applications. mdpi.com When combined with suitable electron-donating groups, these molecules can exhibit significant second- and third-order NLO properties. mdpi.com

Furthermore, carbazole-benzonitrile derivatives have been developed as efficient bipolar host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org The combination of hole-transporting (carbazole) and electron-transporting (benzonitrile) units within the same molecule facilitates balanced charge injection and transport in the emissive layer of the device. Given that both the nitrile and the nitro group are electron-withdrawing, this compound could be investigated as a component in new electronic or optical materials, where its specific electronic properties could be tuned through further chemical modification.

Investigations in Structure-Activity Relationship (SAR) Studies for Novel Chemical Scaffolds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com These studies involve the systematic modification of a lead compound and the evaluation of the resulting analogues to identify key structural features responsible for potency and selectivity. nih.gov

The scaffold of this compound presents multiple opportunities for systematic chemical modification. Both the benzonitrile and the 2-nitrobenzyl rings can be substituted with a variety of functional groups at different positions. For instance, SAR studies on nitro-aromatic compounds have shown that the position and electronic nature of substituents can dramatically affect their biological properties. researchgate.net Similarly, studies on N-benzyl derivatives have led to the optimization of potent enzyme inhibitors. nih.gov

Therefore, this compound can serve as a novel parent scaffold for generating a library of derivatives. By systematically altering substituents on either aromatic ring and evaluating their biological effects, researchers could develop SAR models to guide the design of new therapeutic agents or other functional molecules.

Research on "this compound" in Specific Chemical Science Applications Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no specific, publicly available research detailing the use of the chemical compound This compound within the precise contexts of developing chemical libraries for enzyme inhibitors and anticonvulsants, or for designing ligands for the PD-1/PD-L1 protein interaction.

The investigation sought to uncover detailed research findings on the application of the this compound scaffold in two key areas of chemical science:

Development of Chemical Libraries for Biological Target Exploration: The search aimed to identify studies where this compound was used as a core chemical scaffold for creating libraries of compounds to be tested as potential enzyme inhibitors or anticonvulsants. While the broader classes of nitro compounds and benzonitrile derivatives are known to possess a wide range of biological activities, including enzyme inhibition and anticonvulsant properties, no literature specifically implicates the this compound structure in these targeted chemical scaffold designs. For instance, derivatives of the related compound, 3-nitrobenzonitrile (B78329), have been noted for their inhibitory activity against acetylcholinesterase, but this does not extend to the specific compound .

Design of Ligands for Protein Interactions: The inquiry also focused on the use of this compound as a chemical scaffold in the design of ligands intended to modulate the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical target in cancer immunotherapy. The field of small-molecule PD-1/PD-L1 inhibitors is an active area of research, with various molecular scaffolds being investigated. Some of these scaffolds do incorporate a benzonitrile moiety. However, no research papers or patents were found that specifically name or investigate this compound for this purpose.

Q & A

Q. What are the established synthetic routes for 3-(2-nitrobenzyl)benzonitrile, and what key parameters ensure optimal yield and purity?

- Methodological Answer : A common approach involves sequential functionalization of benzonitrile precursors. For example, bromination of o-cyanotoluene (2-methylbenzonitrile) yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo nucleophilic substitution with 2-nitrophenyl groups (e.g., via Wittig or Suzuki-Miyaura coupling). Critical parameters include:

- Temperature control (0–5°C during bromination to avoid side reactions) .

- Catalyst selection (e.g., palladium catalysts for cross-coupling reactions).

- Purification : Column chromatography with hexane/ethyl acetate gradients removes nitro-reduction byproducts.

Q. How do spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The nitrobenzyl group’s aromatic protons (δ 7.5–8.5 ppm) split into distinct multiplets due to meta-substitution, while the benzonitrile’s protons appear as a singlet (δ 7.3–7.6 ppm) .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 254 (C₁₄H₁₀N₂O₂⁺) with fragmentation patterns showing loss of NO₂ (46 Da).

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) and microbial strains (MIC determination). Use nitroreductase-rich bacterial models to assess nitro group reduction’s role in activation .

- Solubility optimization : Prepare DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts.

Advanced Research Questions

Q. What mechanistic insights explain the Mamedov rearrangement in this compound derivatives under reductive conditions?

- Methodological Answer : Reduction of the nitro group to NH₂ (e.g., using H₂/Pd-C) triggers intramolecular cyclization. Acidic conditions protonate the amine, facilitating nucleophilic attack on the nitrile carbon, forming fused heterocycles (e.g., indole-benzoimidazoles). Key steps:

- Nitro reduction : Confirmed via TLC monitoring (disappearance of nitro stretch in IR).

- Intermediate trapping : Use low-temperature NMR to isolate aziridine intermediates .

Q. How can computational modeling predict the electronic properties and target interactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density (LUMO localized on nitro/nitrile groups).

- Molecular docking : Screen against enzymes like nitroreductases or kinases (PDB: 1YTT). Use AutoDock Vina to assess binding affinity (ΔG < -7 kcal/mol suggests strong interaction) .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Perform time-dependent experiments (e.g., reaction quenched at intervals) to identify dominant pathways.

- Isotope labeling : Use ¹⁵N-labeled nitriles to trace reaction intermediates via NMR .

- Solvent effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents to assess stabilization of transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.